molecular formula C15H9Cl3N2O B12027940 7-Chloro-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one CAS No. 618443-48-4

7-Chloro-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one

Katalognummer: B12027940
CAS-Nummer: 618443-48-4
Molekulargewicht: 339.6 g/mol
InChI-Schlüssel: QWURMFUUXAEJKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a quinazolinone core substituted with chloro and dichlorobenzyl groups, which may influence its chemical and biological behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Substitution Reactions: Introduction of the chloro and dichlorobenzyl groups can be done via nucleophilic substitution reactions using suitable chlorinating agents and benzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinazolinone N-oxides.

    Reduction: Reduction reactions could target the chloro groups, converting them to corresponding amines or other functional groups.

    Substitution: The chloro and dichlorobenzyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

7-Chloro-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Possible use in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 7-Chloro-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The chloro and dichlorobenzyl groups may enhance binding affinity or selectivity for certain targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinazolinone Derivatives: Other compounds in this class may include 2-methyl-4(3H)-quinazolinone and 6-chloro-2-phenyl-4(3H)-quinazolinone.

    Chlorobenzyl Substituted Compounds: Compounds like 2,6-dichlorobenzyl alcohol or 2,6-dichlorobenzyl chloride.

Uniqueness

7-Chloro-3-(2,6-dichlorobenzyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.

Eigenschaften

CAS-Nummer

618443-48-4

Molekularformel

C15H9Cl3N2O

Molekulargewicht

339.6 g/mol

IUPAC-Name

7-chloro-3-[(2,6-dichlorophenyl)methyl]quinazolin-4-one

InChI

InChI=1S/C15H9Cl3N2O/c16-9-4-5-10-14(6-9)19-8-20(15(10)21)7-11-12(17)2-1-3-13(11)18/h1-6,8H,7H2

InChI-Schlüssel

QWURMFUUXAEJKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.